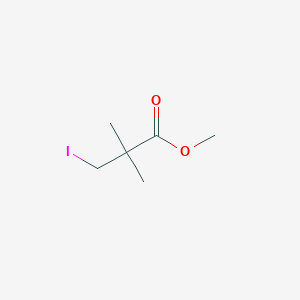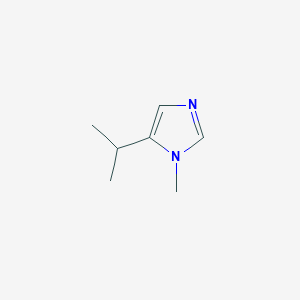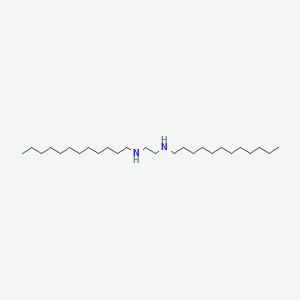
Methyl 3-iodo-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-2,2-dimethylpropanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is commonly used as a starting material for the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-iodo-2,2-dimethylpropanoate is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a nucleophilic atom such as nitrogen or oxygen. This mechanism of action is important in the synthesis of other organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of methyl 3-iodo-2,2-dimethylpropanoate. However, it is known to be a toxic compound and should be handled with care. It can cause skin and eye irritation, and prolonged exposure can cause respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-iodo-2,2-dimethylpropanoate in lab experiments is its versatility. It can be used in a wide range of reactions to synthesize various organic compounds. However, its toxicity and potential health hazards make it difficult to handle and require special precautions.
Direcciones Futuras
There are several future directions for the use of methyl 3-iodo-2,2-dimethylpropanoate in scientific research. One area of interest is the development of new materials such as polymers and surfactants. Another area of interest is the synthesis of new drugs and agrochemicals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, methyl 3-iodo-2,2-dimethylpropanoate is a versatile compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of science.
Métodos De Síntesis
The synthesis of methyl 3-iodo-2,2-dimethylpropanoate can be achieved through various methods. One of the most common methods is the reaction of 3-iodo-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields methyl 3-iodo-2,2-dimethylpropanoate and water.
Aplicaciones Científicas De Investigación
Methyl 3-iodo-2,2-dimethylpropanoate is widely used in scientific research as a starting material for the synthesis of other organic compounds. It is commonly used in the synthesis of drugs, agrochemicals, and other biologically active compounds. This compound is also used in the development of new materials such as polymers and surfactants.
Propiedades
Número CAS |
150349-54-5 |
|---|---|
Nombre del producto |
Methyl 3-iodo-2,2-dimethylpropanoate |
Fórmula molecular |
C6H11IO2 |
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
methyl 3-iodo-2,2-dimethylpropanoate |
InChI |
InChI=1S/C6H11IO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3 |
Clave InChI |
CMXCNXJZKXRQNL-UHFFFAOYSA-N |
SMILES |
CC(C)(CI)C(=O)OC |
SMILES canónico |
CC(C)(CI)C(=O)OC |
Sinónimos |
methyl-2-(iodomethyl)-2-methylpropionate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)




![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)